3-Mercapto-3-methylbutyl-d6 Formate
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Overview
Description
3-Mercapto-3-methylbutyl-d6 Formate is a deuterated labeled compound, specifically a formate ester of 3-Mercapto-3-methylbutyl. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs. This compound is primarily used in scientific research and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-3-methylbutyl-d6 Formate involves the deuteration of 3-Mercapto-3-methylbutyl Formate. The process typically includes the following steps:
Esterification: The reaction of the deuterated 3-Mercapto-3-methylbutyl with formic acid to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterium gas or deuterated reagents to achieve high levels of deuteration.
Catalytic Esterification: Employing catalysts to enhance the esterification process, ensuring high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-3-methylbutyl-d6 Formate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The formate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-Mercapto-3-methylbutanol.
Substitution: Various substituted formates depending on the nucleophile used
Scientific Research Applications
3-Mercapto-3-methylbutyl-d6 Formate is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Industry: In the production of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of 3-Mercapto-3-methylbutyl-d6 Formate involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise tracking using mass spectrometry or nuclear magnetic resonance spectroscopy. This helps in understanding the metabolic pathways and pharmacokinetics of drugs .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-3-methylbutyl Formate: The non-deuterated version of the compound.
3-Mercapto-3-methylbutanol: The alcohol form of the compound.
3-Mercaptohexyl Formate: A similar ester with a longer carbon chain.
Uniqueness
3-Mercapto-3-methylbutyl-d6 Formate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
IUPAC Name |
[4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butyl] formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPYUYITKYXJB-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCOC=O)(C([2H])([2H])[2H])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857974 |
Source
|
Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162404-32-2 |
Source
|
Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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